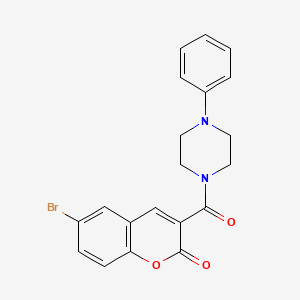![molecular formula C9H16N4OS B2836486 3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide CAS No. 853723-92-9](/img/structure/B2836486.png)
3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide is a useful research compound. Its molecular formula is C9H16N4OS and its molecular weight is 228.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that derivatives of 1,2,3-triazole, a core structure related to the specified compound, exhibit promising antibacterial and antifungal potencies. For instance, a series of novel sulfanilamide-derived 1,2,3-triazole compounds were synthesized and demonstrated significant antibacterial activity against various strains, except for Candida albicans and Candida mycoderma. This highlights the potential of triazole derivatives as a basis for developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).
Catalysis
The catalytic applications of compounds containing the triazole moiety have been explored, particularly in the synthesis of other biologically active molecules. An example includes the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing the utility of triazole derivatives in facilitating chemical transformations with high yields and recyclability (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Synthesis of Novel Compounds
The versatility of the triazole ring has been leveraged in the synthesis of a wide range of compounds with potential pharmacological applications. For instance, microwave-assisted synthesis methods have been developed for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a process that highlights the adaptability of triazole chemistry in creating diverse libraries of compounds for further biological evaluation (Tan, Lim, & Dolzhenko, 2017).
Antiproliferative Evaluation
Sulfanilamide-1,2,3-triazole hybrids have been investigated for their antiproliferative activity against cancer cell lines, demonstrating moderate to potent activity. This suggests that triazole derivatives can serve as bioactive fragments in the development of antiproliferative agents, potentially offering new avenues for cancer therapy (Fu, Liu, Zhao, Li, Zhang, & Zhang, 2017).
Insecticidal Applications
The sulfoximine class of insecticides, such as sulfoxaflor, which exhibits structural similarities to the triazole derivatives, has shown high efficacy against sap-feeding insects resistant to other insecticides. This underscores the potential of triazole and related compounds in developing new, effective insect control agents (Sparks, Watson, Loso, Geng, Babcock, Thomas, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-(2-methylpropyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-6(2)5-13-8(4-3-7(10)14)11-12-9(13)15/h6H,3-5H2,1-2H3,(H2,10,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMQNUGLZQFAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
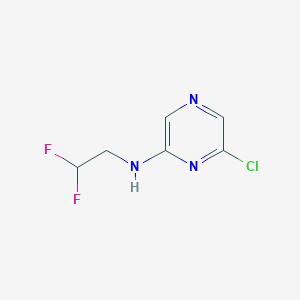
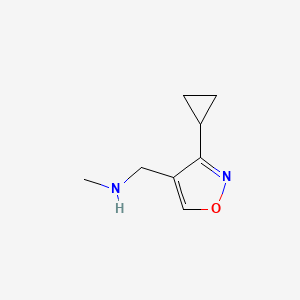
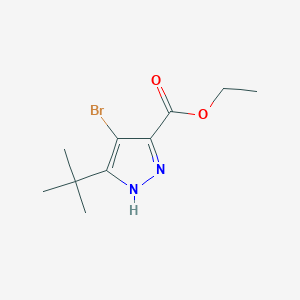
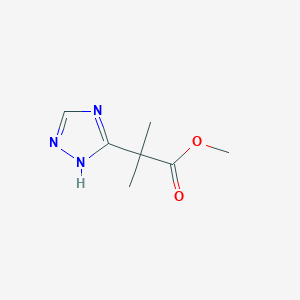
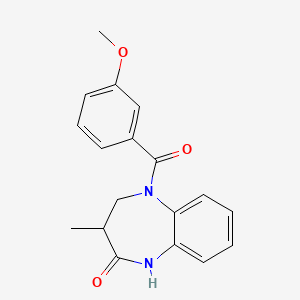
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine](/img/structure/B2836412.png)
![[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone](/img/structure/B2836413.png)
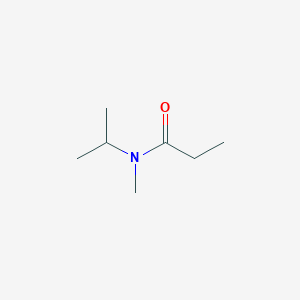
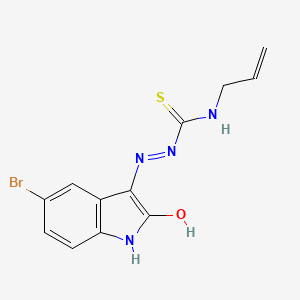

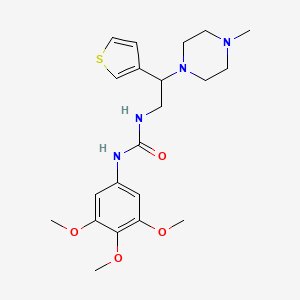
![3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2836419.png)
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-[2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2836420.png)
